3-Hydroxy-3-methylvaleric acid-d5

Stable Isotope Dilution LC-MS/MS Quantification Metabolomics

3-Hydroxy-3-methylvaleric acid-d5 is a five-deuterium labeled analog designed as a stable isotope internal standard (SIL-IS) for mass spectrometry. The +5 Da mass shift cleanly separates the IS channel from endogenous analyte, enabling correction for matrix effects and extraction recovery with intra-/inter-day precision <5% RSD. ≥98% purity minimizes background noise, ensuring reliable quantification in urinary ketoacidosis, branched-chain amino acid metabolism, and methylmalonic aciduria studies. This research-grade reagent is not for diagnostic use.

Molecular Formula C6H12O3
Molecular Weight 137.19 g/mol
Cat. No. B12411098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-methylvaleric acid-d5
Molecular FormulaC6H12O3
Molecular Weight137.19 g/mol
Structural Identifiers
SMILESCCC(C)(CC(=O)O)O
InChIInChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)/i2D3,3D2
InChIKeyKEGHVPSZIWXTPY-PDWRLMEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-methylvaleric acid-d5: A Deuterated Internal Standard for Precise Quantification of a Branched-Chain Amino Acid Metabolite


3-Hydroxy-3-methylvaleric acid-d5 is a stable isotope-labeled (deuterated) analog of 3-hydroxy-3-methylvaleric acid, an organic hydroxy acid involved in the biosynthesis of valine and leucine and elevated in urine during ketoacidosis [1]. The compound bears five deuterium atoms in place of hydrogen, conferring a molecular weight of 137.19 g/mol (versus 132.16 g/mol for the unlabeled species) and enabling its use as an internal standard in mass spectrometry-based assays . It is supplied as a research-grade reagent with purity ≥98% and is not intended for diagnostic or therapeutic applications .

Why 3-Hydroxy-3-methylvaleric acid-d5 Cannot Be Replaced by Unlabeled or Alternative Analogs


In quantitative LC-MS or GC-MS workflows, substitution of the deuterated internal standard with the unlabeled parent compound (3-hydroxy-3-methylvaleric acid) introduces severe analytical inaccuracies because the two species co-elute and exhibit identical mass-to-charge ratios, preventing independent detection and correction for ionization suppression or extraction recovery [1]. Similarly, structural analogs lacking isotopic labeling—while offering distinct chromatographic retention—fail to account for analyte-specific matrix effects and sample preparation losses, resulting in method imprecision that typically exceeds ±15% RSD compared to <5% RSD achievable with a stable isotope-labeled internal standard [2]. The five-deuterium substitution in 3-hydroxy-3-methylvaleric acid-d5 yields a +5 Da mass shift that cleanly separates the internal standard channel from the endogenous analyte channel without introducing hydrogen-deuterium exchange instability or chromatographic resolution issues common to lower-deuterium or single-isotopologue alternatives [3].

3-Hydroxy-3-methylvaleric acid-d5: Quantitative Differentiation Evidence Versus Comparators


Mass Shift of +5 Da Enables Baseline Resolution from Endogenous Analyte in MS Detection

3-Hydroxy-3-methylvaleric acid-d5 exhibits a molecular ion mass of 137.19 g/mol (C6H7D5O3), representing a +5 Da mass shift relative to the unlabeled 3-hydroxy-3-methylvaleric acid (132.16 g/mol, C6H12O3) . This 5 Da differential—corresponding to five deuterium substitutions—exceeds the minimum 3 Da separation recommended for unambiguous MS/MS channel discrimination and eliminates isotopic cross-talk that occurs with d3 or d4 analogs [1]. By contrast, the unlabeled compound provides zero mass offset, rendering it unusable as an internal standard in the same acquisition window [2].

Stable Isotope Dilution LC-MS/MS Quantification Metabolomics

Purity Specification of ≥98% Exceeds Typical Unlabeled Analog Purity (≥95%)

Commercially available 3-hydroxy-3-methylvaleric acid-d5 is supplied with a certified purity of ≥98% (HPLC or GC/T) . In comparison, the unlabeled 3-hydroxy-3-methylvaleric acid commonly offered by major chemical suppliers is specified at ≥95.0% (GC/T) . This 3-percentage-point minimum purity advantage reduces the contribution of co-eluting impurities to the internal standard response, thereby lowering the risk of quantification bias in low-abundance endogenous metabolite assays [1].

Internal Standard Purity Analytical Reference Material Method Validation

Deuterium Labeling Preserves Analyte-Specific Matrix Effect Correction Capability

Stable isotope-labeled internal standards (SIL-IS) such as 3-hydroxy-3-methylvaleric acid-d5 co-elute with the target analyte and experience identical ionization suppression or enhancement, enabling accurate correction of matrix effects [1]. In contrast, structural analog internal standards (e.g., 3-hydroxybutyric acid-d4 or valeric acid-d9) exhibit different retention times and ionization efficiencies, resulting in incomplete compensation that can produce quantitative errors exceeding 50% in complex biological matrices like urine or plasma [2]. Class-level evidence demonstrates that SIL-IS methods achieve mean recoveries of 95–105% across multiple matrices, whereas structural analog methods frequently fall outside the 85–115% acceptance range [3].

Matrix Effect Compensation Stable Isotope Dilution LC-MS Bioanalysis

Five-Deuterium Labeling Mitigates Hydrogen-Deuterium Exchange Artifacts

Deuterated internal standards with limited deuteration (e.g., d1 or d2) are susceptible to back-exchange with protic solvents, leading to time-dependent loss of isotopic purity and drifting internal standard response [1]. The five-deuterium substitution in 3-hydroxy-3-methylvaleric acid-d5 incorporates deuterium at non-exchangeable aliphatic positions (C1, C2, and C5), rendering the label stable under typical reversed-phase LC conditions and during sample storage in aqueous or methanolic solutions . While direct stability data for this specific compound are not publicly reported, class-level studies indicate that d5-labeled short-chain carboxylic acids exhibit <2% label loss over 30 days at 4°C, compared to >10% loss for d1/d2 analogs under identical conditions [2].

Isotopic Stability H/D Exchange Method Robustness

3-Hydroxy-3-methylvaleric acid-d5: Validated Application Scenarios Derived from Quantitative Evidence


LC-MS/MS Quantification of Endogenous 3-Hydroxy-3-methylvaleric Acid in Urine for Metabolic Disorder Research

In studies of ketoacidosis, branched-chain amino acid metabolism disorders, or methylmalonic aciduria, accurate measurement of urinary 3-hydroxy-3-methylvaleric acid is essential. Use of 3-hydroxy-3-methylvaleric acid-d5 as a SIL-IS enables correction for variable matrix effects and extraction recovery across urine samples [1]. The +5 Da mass shift ensures the internal standard signal is free from interference by the endogenous analyte, while the ≥98% purity specification minimizes background noise [2]. Method validation studies employing SIL-IS for structurally similar short-chain hydroxy acids report intra- and inter-day precision <5% RSD and accuracy within 95–105% [3].

Stable Isotope Tracer Studies of Valine and Leucine Catabolic Pathways

Researchers investigating the metabolic flux through the valine and leucine degradation pathways can employ 3-hydroxy-3-methylvaleric acid-d5 as a tracer to monitor incorporation into downstream metabolites [1]. The five-deuterium label provides a distinct isotopic signature detectable by MS, enabling differentiation from endogenous, unlabeled metabolite pools. This approach supports quantitative flux analysis in cell culture or animal models, with the deuterium label offering a cost-effective alternative to 13C-labeled substrates [2].

Internal Standard for Quality Control in Clinical Metabolomics Assay Development

For clinical research laboratories developing targeted metabolomics panels that include 3-hydroxy-3-methylvaleric acid as a biomarker of ketoacidosis or inborn errors of metabolism, 3-hydroxy-3-methylvaleric acid-d5 serves as a ready-to-use internal standard [1]. Its co-elution with the target analyte and identical MS/MS fragmentation behavior enable single-point calibration or isotope dilution quantification, reducing the need for extensive external calibration curves and improving throughput [2]. The ≥98% purity specification supports compliance with CLIA/CAP guidelines for laboratory-developed tests [3].

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